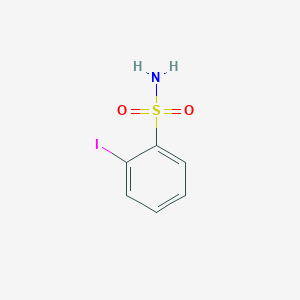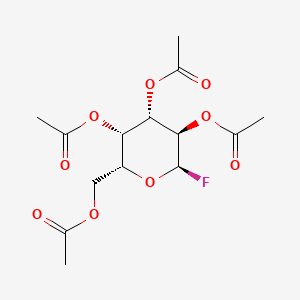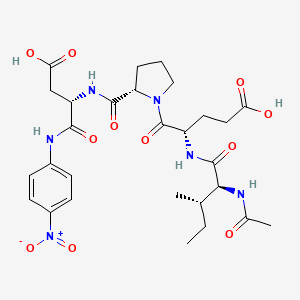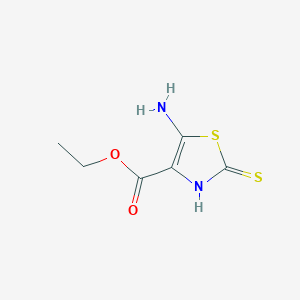
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate
説明
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of ethyl 5-amino-2-mercaptothiazole-4-carboxylates can be achieved through various methods. One approach involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to yield a novel intermediate, α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords 2-aminothiazole-5-carboxylates in high yields . Another method reported is the Strecker approach, where both aliphatic and aromatic thioamides undergo addition to ethyl glyoxylate to give hemiaminals, which are then converted to imines and subsequently undergo a Strecker addition–cyclization reaction to yield the target heterocycles .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The ethyl 5-amino-2-mercaptothiazole-4-carboxylate structure would include an amino group at the 5-position and a mercapto (thiol) group at the 2-position, with an ethyl ester group at the 4-position on the thiazole ring. The exact molecular structure would be determined through techniques such as X-ray crystallography, as demonstrated in related compounds .
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions due to the presence of reactive functional groups. For instance, mercapto groups can react with cyano compounds containing active methylene groups to form novel thiazolo-triazole derivatives . Schiff base formation is another common reaction, where the amino group of a thiazole reacts with aromatic aldehydes to yield a series of novel compounds . These reactions are crucial for the diversification of thiazole-based compounds and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-amino-2-mercaptothiazole-4-carboxylates would include solubility in common organic solvents, melting points, and boiling points, which are essential for their practical use in synthesis and applications. The presence of both amino and mercapto groups would influence the compound's acidity and basicity, as well as its potential to form hydrogen bonds and participate in coordination chemistry. The electronic properties, such as absorption and photoluminescence, can be analyzed through spectroscopic methods and theoretical calculations .
Relevant Case Studies
Ethyl 5-amino-2-mercaptothiazole-4-carboxylates and their analogs have been studied for their potential antitumor activity. For example, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested against various human tumor cell lines, showing promising anticancer activity . These studies highlight the importance of thiazole derivatives in medicinal chemistry and their potential as therapeutic agents.
科学的研究の応用
- Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : This compound is used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .
- Method : The compound is synthesized and characterized by FTIR and NMR. Its antibacterial potential against multi-drug resistant clinical isolates is evaluated and minimum inhibitory concentration (MIC) values are determined .
- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. For example, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
-
Neuroprotective
- Field : Neuroscience
- Application : Thiazole derivatives can have neuroprotective effects .
- Method : The neuroprotective effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease .
- Results : Some thiazole derivatives have shown promising neuroprotective effects, potentially by reducing oxidative stress, inflammation, and apoptosis in neuronal cells .
-
Antitumor
- Field : Oncology
- Application : Thiazole derivatives can have antitumor or cytotoxic effects .
- Method : The antitumor effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of cancer, such as cell proliferation assays, colony formation assays, and xenograft mouse models .
- Results : Some thiazole derivatives have shown significant antitumor effects, potentially by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth .
-
Antihypertensive
- Field : Pharmacology
- Application : Thiazole derivatives have been observed to have antihypertensive activity .
- Method : The antihypertensive activity of thiazole derivatives can be evaluated using various in vitro and in vivo models of hypertension .
- Results : Some thiazole derivatives have shown significant antihypertensive effects, potentially by inhibiting angiotensin-converting enzyme (ACE) or blocking calcium channels .
-
Anti-inflammatory
- Field : Immunology
- Application : Thiazole derivatives can have anti-inflammatory effects .
- Method : The anti-inflammatory effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of inflammation, such as carrageenan-induced paw edema in rats .
- Results : Some thiazole derivatives have shown significant anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines or blocking the activation of inflammatory cells .
特性
IUPAC Name |
ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDYIIMTWIRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401888 | |
| Record name | Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate | |
CAS RN |
52868-64-1 | |
| Record name | Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52868-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 365623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052868641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52868-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



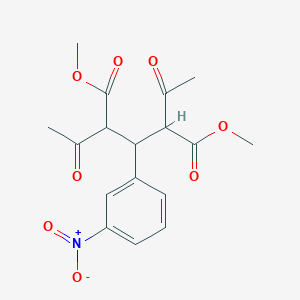
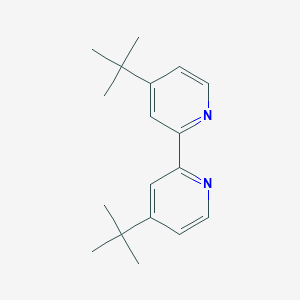

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)
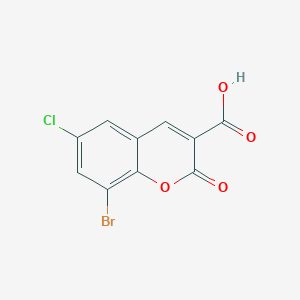
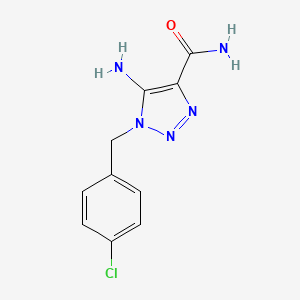
![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
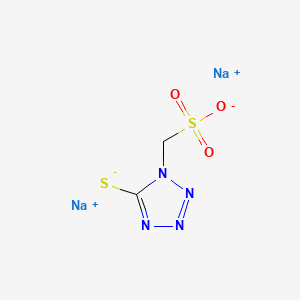
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)
